4-Chloro-8-methylquinoline
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the realms of medicinal chemistry and organic synthesis. wikipedia.orgnumberanalytics.com Its unique structure imparts a range of chemical properties that make it a versatile building block for a diverse array of functional molecules. wikipedia.orgorientjchem.org
In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" due to its recurring presence in biologically active compounds and approved drugs. nih.govnih.gov This framework is a key component in pharmaceuticals with a wide spectrum of activities, including:
Antimalarial agents: Historically and currently, quinoline derivatives are central to the fight against malaria, with well-known drugs such as quinine, chloroquine (B1663885), and mefloquine (B1676156) featuring this scaffold. nih.govbritannica.com
Anticancer therapeutics: The quinoline ring system is found in several anticancer agents, where it can interact with biological targets like DNA and various enzymes to inhibit cancer cell proliferation. orientjchem.orgnih.govbenthamdirect.com
Antibacterial and Antiviral drugs: The versatility of the quinoline scaffold has been harnessed to develop antibacterial agents, such as fluoroquinolones, and compounds with antiviral properties. nih.govnih.gov
Other therapeutic areas: The applications of quinoline derivatives extend to anti-inflammatory, antioxidant, anticonvulsant, and even cardiovascular and neurodegenerative disease treatments. nih.govnih.gov
The significance of the quinoline scaffold in organic synthesis is equally profound. It serves as a versatile intermediate for the construction of more complex molecules. numberanalytics.com The development of numerous named reactions to synthesize the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, underscores its importance in the field. iipseries.orgmdpi.com These methods, along with modern advancements like transition-metal-catalyzed reactions, provide chemists with a robust toolbox for creating a vast library of substituted quinolines. rsc.orgnumberanalytics.com This accessibility allows for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery and materials science. usm.edu
Overview of 4-Chloro-8-methylquinoline as a Focused Research Target and its Derivatives
Within the expansive family of quinoline compounds, this compound has emerged as a specific molecule of interest for researchers. Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 8-position, provides distinct reactive sites for further chemical modification. The chloro-substituent, in particular, is a versatile handle for introducing various functional groups through nucleophilic substitution reactions. mdpi.comresearchgate.net
Research focused on this compound often revolves around its use as a precursor to synthesize a variety of derivatives. For instance, studies have demonstrated the synthesis of 4-substituted 2-quinolinones and quinolinethiones starting from 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com These reactions involve the displacement of the chlorine atom by nucleophiles such as thiols, hydrazines, and amines, leading to a diverse set of new compounds with potential biological activities. mdpi.comresearchgate.net
The exploration of this compound and its derivatives is driven by the continuous search for novel molecules with enhanced or specific therapeutic properties. By systematically modifying the quinoline core at the 4- and 8-positions, chemists can fine-tune the electronic and steric properties of the molecule, which in turn can influence its biological activity. For example, derivatives of 6-chloro-8-methylquinoline (B132775) have been synthesized and investigated, highlighting the broader interest in halogenated and methylated quinoline scaffolds. acs.org
Historical Context and Evolution of Quinoline Chemistry Relevant to this compound
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.goviipseries.org A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. iipseries.orgorgsyn.org This and other classical methods like the Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses laid the groundwork for the systematic production of quinoline and its derivatives. iipseries.org
The evolution of quinoline synthesis has been marked by a continuous drive for greater efficiency, milder reaction conditions, and broader substrate scope. numberanalytics.com The 20th and 21st centuries have witnessed the advent of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and green chemistry approaches. mdpi.comnumberanalytics.comijpsjournal.com These advanced techniques have significantly expanded the toolkit for chemists, enabling the synthesis of complex and highly functionalized quinoline derivatives that were previously inaccessible.
The synthesis of specifically substituted quinolines like this compound is a direct outcome of this evolution. The ability to introduce specific substituents at defined positions on the quinoline ring is crucial for targeted drug design and materials science applications. The development of methods for the chlorination of quinoline precursors, for example, is a key step in the synthesis of this compound. One documented route involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one to produce 2,4-dichloro-8-methylquinoline (B1596889), which can then be selectively hydrolyzed to yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPMZFATHZAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489637 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-73-2 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 4 Chloro 8 Methylquinoline and Its Analogs
Classical and Established Synthetic Protocols for Quinoline (B57606) Ring Formation Applied to 4-Chloro-8-methylquinoline Precursors
The traditional approaches to quinoline synthesis typically involve the construction of the quinoline ring from acyclic precursors. These methods are often used to create a substituted quinoline core, such as an 8-methylquinoline (B175542) or a 4-hydroxy-8-methylquinoline, which can then be subsequently chlorinated to yield the target compound, this compound.
Friedländer Reaction and its Adaptations
The Friedländer synthesis, first reported in 1882, is a versatile and widely used method for quinoline synthesis. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netresearchgate.net The reaction can be catalyzed by acids or bases, and in some cases, proceeds simply by heating the reactants. researchgate.netresearchgate.net
For the synthesis of a precursor to this compound, one could envision the reaction of 2-amino-3-methylbenzaldehyde (B2521930) with a suitable carbonyl compound. Subsequent chlorination of the resulting quinoline would yield the desired product. A notable adaptation involves the use of 2-aminobenzaldehyde (B1207257) derivatives reacting with methyl ketones to form the 7-methylquinoline, which can then be chlorinated at the 4-position. vulcanchem.com
Table 1: Examples of Friedländer Synthesis for Quinoline Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Aminoaryl ketone | α-Methylene ketone | Acid or Base | Substituted Quinoline |
| 2-Aminobenzaldehyde | Ketone with methyl group | KOH | Quinoline derivative |
| 1-Amino-4-bromo benzaldehyde (B42025) | Ethyl acetoacetate | HCl, H₂O | 2,3,7-trisubstituted quinoline derivative |
This table provides illustrative examples of the Friedländer reaction.
Skraup Synthesis and Modern Modifications
The Skraup synthesis is a classic, albeit often vigorous, reaction for producing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize an 8-methylquinoline precursor, 2-methylaniline (o-toluidine) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org
While effective, the Skraup synthesis is known for its sometimes violent nature and the production of significant byproducts. google.comresearchgate.net Modern modifications have focused on mitigating these issues, for instance by using milder oxidizing agents like arsenic acid or by carefully controlling the reaction temperature. wikipedia.org Despite its drawbacks, the Skraup synthesis can provide good yields; for example, 8-methylquinoline has been synthesized in 90% yield under optimized conditions. google.com A known challenge with meta-substituted anilines, such as m-toluidine, is the formation of a mixture of 5- and 7-substituted quinolines. brieflands.com
Doebner-Miller Reaction in Quinoline Scaffold Construction
The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, is a related method that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. For instance, the reaction of o-chloroaniline with crotonaldehyde (B89634) in the presence of 30% aqueous HCl has been studied for the synthesis of 8-chloro-2-methylquinoline, with the yield being improved by the addition of oxidizing agents like nitrobenzene. jst.go.jp
A key feature of the Doebner-Miller reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org An improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde in a two-phase system has been developed for the synthesis of 2-methyl-8-quinoline carboxylic acid. researchgate.net
Conrad-Limpach and Gould-Jacobs Cyclizations for 4-Hydroxyquinoline (B1666331) Intermediates
The Conrad-Limpach and Gould-Jacobs reactions are pivotal for synthesizing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones), key intermediates that can be converted to 4-chloroquinolines. wikipedia.orgwikipedia.org
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinoline. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. nih.govwikipedia.org
The Gould-Jacobs reaction utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. wikipedia.orgjptcp.com This is followed by a thermal cyclization, saponification of the resulting ester, and subsequent decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org Microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction. ablelab.euresearchgate.net
For the synthesis of this compound, 2-methylaniline would be reacted via either the Conrad-Limpach or Gould-Jacobs pathway to produce 4-hydroxy-8-methylquinoline. This intermediate can then be chlorinated, often using reagents like phosphorus oxychloride (POCl₃), to yield this compound. mdpi.com
Table 2: Comparison of Conrad-Limpach and Gould-Jacobs Reactions
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
|---|---|---|
| Aniline Reactant | Substituted Aniline | Substituted Aniline |
| Carbonyl Reactant | β-Ketoester | Diethyl ethoxymethylenemalonate (or similar) |
| Key Intermediate | Schiff Base | Anilidomethylenemalonic ester |
| Final Product (before chlorination) | 4-Hydroxyquinoline | 4-Hydroxyquinoline |
| Typical Conditions | High-temperature thermal cyclization | Thermal cyclization, often with subsequent saponification and decarboxylation |
This table provides a comparative overview of the Conrad-Limpach and Gould-Jacobs reactions for the synthesis of 4-hydroxyquinoline precursors.
Camps and Pfitzinger Approaches for Quinoline Ring Formation
The Camps quinoline synthesis is a reaction where an o-acylaminoacetophenone is treated with a base, such as hydroxide (B78521) ion, to yield hydroxyquinolines. wikipedia.orgchem-station.com The reaction can produce a mixture of two different hydroxyquinoline isomers, with the product ratio depending on the reaction conditions and the structure of the starting material. wikipedia.org
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org Modifications to the Pfitzinger reaction, such as using microwave irradiation, have been developed to improve efficiency. iipseries.org For instance, 5-chloroisatin (B99725) can be reacted with 5,6-dimethoxy indanone to produce a substituted quinolinic acid. iipseries.org
Advanced Synthetic Approaches to this compound and Functionalized Derivatives
Modern synthetic chemistry has introduced more direct and efficient methods for the synthesis of this compound and its functionalized derivatives. These approaches often offer better regioselectivity and milder reaction conditions compared to the classical methods.
One advanced strategy involves the direct chlorination of pre-formed quinoline scaffolds. For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Subsequent selective hydrolysis can then furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
Another approach focuses on the functionalization of the 8-methylquinoline core. For instance, a one-pot tandem process has been developed for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position, followed by selective hydrogenation of the pyridine (B92270) ring. informahealthcare.com This method allows for the introduction of an amide side chain at the C-2 position, providing a handle for further synthetic modifications. informahealthcare.com
Furthermore, catalyst-free, one-pot multicomponent reactions are gaining prominence. For example, functionalized 1,4-dihydroquinolines have been synthesized through such methods. jst.go.jp Microwave-assisted synthesis has also been employed to create 4-hydroxy-2-quinolone analogues using bismuth(III) chloride as a catalyst, offering an environmentally benign and efficient procedure. nih.gov
The synthesis of functionalized derivatives often starts from this compound itself. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amino, hydrazino, and azido (B1232118) groups. mdpi.comresearchgate.net For example, 4-chloro-8-methylquinolin-2(1H)-one can be converted to its thione analogue, and both can undergo nucleophilic substitution at the 4-position. mdpi.com
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis offers powerful tools for the construction of the quinoline scaffold, often with high efficiency and regioselectivity. These methods include C-H bond activation and carbonylative cyclizations.
Catalytic C-H Bond Activation Strategies (e.g., Rhodium, Ruthenium, Cobalt, Copper)
C-H activation is an increasingly important strategy for the synthesis of complex molecules from simple precursors. Several transition metals have been employed to catalyze the formation of quinolines via this pathway.
Rhodium (Rh): Rhodium catalysts have been effectively used for the ortho-C–H bond activation of anilines and their subsequent annulation with alkynes to form quinolines. rsc.orgmdpi.com For instance, the reaction of anilines with alkynic esters, catalyzed by a rhodium complex, can produce quinoline carboxylates with high regioselectivity. rsc.org This process can utilize formic acid as a C1 source and reductant or copper(II) as an oxidant. rsc.org The mechanism is believed to involve the formation of a rhodacycle intermediate. rsc.org Rhodium(III) catalysts are also capable of synthesizing quinoline-fused sydnones through a twofold C-H bond activation of N-arylsydnones and coupling with internal alkynes. acs.org Additionally, rhodium catalysis can be used for the C-8 functionalization of quinoline N-oxides. beilstein-journals.org
Ruthenium (Ru): Ruthenium catalysts are effective in the site-selective C–H activation of 2-aryl tetrahydroquinolines. rsc.org For example, a ruthenium-catalyzed reaction with various alkenes can lead to C5-substituted azaflavanones, which can then be converted to substituted 2-aryl quinoline derivatives. rsc.org The mechanism involves the formation of a ruthenacycle intermediate through chelation of the ruthenium with the keto group of the substrate. rsc.org Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using 8-aminoquinoline (B160924) as a directing group, also provides a route to isoquinolones. nih.gov
Cobalt (Co): Cobalt catalysts, being more earth-abundant and cost-effective, have gained attention for quinoline synthesis. researchgate.net Cobalt(III)-catalyzed C-H activation and annulation of anilides with alkynes is an efficient method for producing quinoline scaffolds. mdpi.comresearchgate.net The addition of a Lewis acid, such as Zn(OTf)₂, can enhance the efficiency of this transformation. researchgate.net The proposed mechanism involves ortho C–H activation and nucleophilic addition of a C–Co species to the amide. researchgate.net Furthermore, cobalt catalysts can direct the C(sp³)–H bond alkenylation of 8-methylquinoline with alkynes, demonstrating high regioselectivity. acs.org
Copper (Cu): Copper-catalyzed reactions provide another avenue for quinoline synthesis through C-H activation. Copper can catalyze the remote C–H activation at the C5 position of 8-aminoquinoline derivatives for sulfonylation. wpmucdn.com This method is noted for its high conversion efficiency and broad substrate scope under mild conditions. wpmucdn.com The mechanism is suggested to involve a single-electron-transfer process that generates sulfonyl radicals. wpmucdn.com Copper catalysts are also used in the C2-amination and C2-acetoxylation of quinoline N-oxides. nih.govrsc.orgacs.org
Table 1: Overview of Transition Metal-Catalyzed C-H Activation for Quinoline Synthesis
| Catalyst Type | Substrates | Key Features |
|---|---|---|
| Rhodium (Rh) | Anilines and alkynic esters; N-arylsydnones and internal alkynes. | High regioselectivity for quinoline carboxylates; synthesis of quinoline-fused sydnones. rsc.orgacs.org |
| Ruthenium (Ru) | 2-Aryl tetrahydroquinolines and alkenes; N-quinolin-8-yl-benzamides and alkynes. | Site-selective C5-alkenylation; synthesis of isoquinolones. rsc.orgnih.gov |
| Cobalt (Co) | Anilides and alkynes; 8-methylquinoline and alkynes. | Cost-effective; enhanced by Lewis acids; regioselective C(sp³)–H alkenylation. researchgate.netacs.org |
| Copper (Cu) | 8-Aminoquinoline derivatives; quinoline N-oxides. | Mild conditions; remote C5-functionalization; C2-amination and acetoxylation. wpmucdn.comrsc.orgacs.org |
Palladium-Catalyzed Carbonylation in Quinoline Synthesis
Palladium-catalyzed carbonylation reactions are a versatile method for synthesizing quinolin-2(1H)-ones and other quinoline derivatives. nih.govresearchgate.net These reactions typically involve the introduction of a carbonyl group using carbon monoxide (CO).
One approach involves the palladium-catalyzed carbonylative annulation of terminal or internal alkynes with 2-iodoaniline (B362364) derivatives. nih.gov This reaction can lead to the formation of 3- and 4-substituted quinolin-2(1H)-ones. nih.gov Another strategy is the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group, which can smoothly yield quinolin-2(1H)-ones. nih.gov
A versatile synthesis of quinoline-3-carboxylic esters has been developed through the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. acs.orgnih.gov Under oxidative conditions, these substrates are selectively converted into the corresponding quinoline esters in good yields. acs.orgnih.gov This transformation proceeds via a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation. acs.orgnih.gov The catalytic system often consists of PdI₂ and KI. acs.orgnih.gov
Multicomponent Reactions (MCRs) for Diverse this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. The Friedländer synthesis is a classic example of an MCR used for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable carbonyl group. core.ac.ukjocpr.com
While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applied to generate diverse quinoline scaffolds. For instance, the Vilsmeier-Haack reaction, which can be part of a one-pot synthesis, has been used to create substituted quinolines from α-arylamino ketones. bohrium.com This reaction involves sequential Vilsmeier-Haack formylation, intramolecular cyclization, and aromatization. bohrium.com Ultrasound-assisted MCRs of aminopyrimidinones, dimedone, and aromatic aldehydes have been used to synthesize pyrimido[4,5-b]quinolindiones, which can be further functionalized using the Vilsmeier-Haack reagent. nih.gov
Green Chemistry and Sustainable Synthetic Pathways (e.g., Microwave-Assisted, Solvent-Free, Ionic Liquid-Mediated)
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. core.ac.uk This technique has been applied to the synthesis of quinoline derivatives, including a facile, solvent-free, one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant. core.ac.uk Microwave-assisted methods have also been explored for the synthesis of halogenated quinolines, such as 7-bromo-4-chloro-8-methylquinoline, where it enhances reaction efficiency and reduces processing time. The synthesis of 4-chloro-3-iodo-2-methylquinoline (B2743667) from 4-hydroxy-3-iodo-2-methylquinoline using phosphorus oxychloride can also be efficiently carried out under microwave irradiation. mdpi.com
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification processes. A solvent-free method for synthesizing quinoline derivatives involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal conditions. researchgate.net This approach offers good yields, clean reactions, and easy work-up. researchgate.net Another environmentally benign method is the Brønsted acid-catalyzed, metal- and solvent-free synthesis of quinolines from N-alkyl anilines and alkynes or alkenes, using oxygen as the oxidant. rsc.org Cp*Ir(III) complexes have also been used to catalyze the solvent-free synthesis of quinolines from 2-amino alcohols and ketones or secondary alcohols through an acceptor-less dehydrogenative coupling (ADC) strategy. rsc.org
Ionic Liquid-Mediated Synthesis: While not explicitly detailed for this compound in the provided search results, ionic liquids are known as green solvents due to their low vapor pressure and high thermal stability. Their application in quinoline synthesis is an active area of research to develop more sustainable synthetic protocols.
Targeted Synthesis of Specific this compound Derivatives
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and Thione Analogs
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one (3) and its thione analog, this compound-2(1H)-thione (4), has been described as part of studies into their reactivity towards nucleophilic substitution. mdpi.comdoaj.orgresearchgate.net
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one (3) starts from 4-hydroxy-8-methylquinolin-2(1H)-one (1). researchgate.net Chlorination of compound 1 with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (2). researchgate.net Subsequent selective hydrolysis of the dichloroquinoline 2, by heating in dilute dichloroacetic acid, furnishes 4-chloro-8-methylquinolin-2(1H)-one (3). mdpi.comresearchgate.net
The corresponding thione analog, this compound-2(1H)-thione (4), can be prepared via two main routes. mdpi.comresearchgate.net One method involves the thiation of the quinolinone 3 with phosphorus pentasulfide, although this can result in a low yield. mdpi.comresearchgate.net A more efficient method is the reaction of the dichloroquinoline 2 with thiourea (B124793) in a 1:1 molar ratio in boiling ethanol (B145695), which produces the thione 4 in a fair yield. mdpi.comresearchgate.net These compounds serve as precursors for a variety of 4-substituted derivatives. mdpi.comresearchgate.net
Table 2: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analog
| Target Compound | Starting Material | Reagents | Key Transformation | Reference(s) |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid | Selective hydrolysis | mdpi.comresearchgate.net |
| This compound-2(1H)-thione | 4-Chloro-8-methylquinolin-2(1H)-one | Phosphorus pentasulfide | Thiation | mdpi.comresearchgate.net |
| This compound-2(1H)-thione | 2,4-Dichloro-8-methylquinoline | Thiourea, ethanol | Thiation | mdpi.comresearchgate.net |
Chlorination and Acid Hydrolysis Routes
A prominent analog, 4-chloro-8-methylquinolin-2(1H)-one, is synthesized via a two-step procedure that begins with 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net The initial stage is a chlorination reaction using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), which results in the formation of the intermediate, 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net Following this, a selective acid hydrolysis is performed on the dichloro-intermediate. mdpi.comresearchgate.net By refluxing 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid, the chlorine atom at the 2-position is selectively removed to yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
A comparable chlorination approach is applicable to other quinoline precursors. For example, 4-chloro-8-methoxy-2-methylquinoline (B1630563) is synthesized by the chlorination of 8-methoxy-2-methylquinolin-4-ol using phosphorus oxychloride under reflux conditions. This suggests a potential analogous route for the synthesis of this compound from 8-methylquinolin-4-ol.
Thiation Reactions
Thiation reactions are employed to transform the carbonyl group of quinolinone analogs into a thiocarbonyl functionality. In the case of 4-chloro-8-methylquinolin-2(1H)-one, heating with phosphorus pentasulfide (P₄S₁₀) yields its thio-isomer, this compound-2(1H)-thione. mdpi.comresearchgate.net However, the yield from this particular method can be relatively low. mdpi.comresearchgate.net
A more efficient alternative route involves the reaction of the precursor, 2,4-dichloro-8-methylquinoline, with thiourea. mdpi.comresearchgate.net When these reactants are heated together in boiling ethanol, this compound-2(1H)-thione is formed in a more favorable yield. mdpi.comresearchgate.net This method circumvents the direct thiation of the quinolinone, which can sometimes result in the formation of a mixture of products thiated at both the 2- and 4-positions. mdpi.com
Synthesis of this compound-3-carboxylic Acid Ethyl Ester
The synthesis of substituted quinoline-3-carboxylic acid ethyl esters, including this compound-3-carboxylic acid ethyl ester, typically proceeds through a multi-stage synthetic route. The general strategy commences with the construction of the core quinoline ring system, often achieved through cyclization reactions. For instance, the reaction of acylated malonate derivatives with benzoyl halides can be used to form the foundational quinoline structure.
Subsequent to the formation of the quinoline core, specific functional groups are introduced at the desired positions. This includes the installation of chloro and methyl substituents. The final step in this sequence is the esterification of the carboxylic acid group at the 3-position with ethanol to produce the target ethyl ester.
Post-Synthetic Functionalization and Derivatization of this compound
Nucleophilic Substitution Reactions at the 4-Chloro Position
The chlorine atom at the 4-position of the quinoline nucleus is activated towards nucleophilic substitution, which allows for the introduction of a diverse range of functional groups. prepchem.com This reactivity is a cornerstone for the derivatization of 4-chloroquinolines and their analogs. mdpi.comresearchgate.net
Formation of 4-Sulfanyl, Hydrazino, Azido, and Amino Derivatives
The 4-chloro group of the analog 4-chloro-8-methylquinolin-2(1H)-one acts as a versatile anchor for the synthesis of various derivatives. mdpi.comresearchgate.net
Sulfanyl (B85325) Derivatives : The fusion of 4-chloro-8-methylquinolin-2(1H)-one with thiourea results in the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. researchgate.net
Hydrazino Derivatives : Reaction with hydrazine (B178648) hydrate, typically in an ethanol solvent, displaces the chloro group to form 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net An analogous reaction with this compound-2(1H)-thione yields 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com
Azido Derivatives : The treatment with sodium azide (B81097) in a solvent like dimethylformamide (DMF) leads to the synthesis of 4-azido-8-methylquinolin-2(1H)-one. preprints.org The corresponding thione analog, 4-azido-8-methylquinolin-2(1H)-thione, is synthesized from the reaction of this compound-2(1H)-thione with sodium azide. mdpi.com
Amino Derivatives : The amino derivatives are generally prepared from their azido precursors. The 4-azido group of 4-azido-8-methylquinolin-2(1H)-one can be converted to a 4-amino group. mdpi.comresearchgate.net This transformation is often accomplished by first reacting the azide with triphenylphosphine (B44618) to create a phosphazene intermediate, which is subsequently hydrolyzed with an acid to yield 4-amino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net A parallel reaction sequence starting from the azido thione provides 4-amino-8-methylquinoline-2(1H)-thione. mdpi.com
Alkylation of Sulfur-Containing Analogs
Sulfur-containing analogs of this compound can undergo further functionalization through alkylation reactions. mdpi.comontosight.ai
The thione group of this compound-2(1H)-thione can be alkylated with reagents such as dimethyl sulfate (B86663) or ethyl iodide in a basic medium like ethanolic potassium hydroxide. mdpi.com This reaction proceeds at the sulfur atom to afford 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com
In a similar fashion, the sulfanyl derivative, 8-methyl-4-sulfanylquinolin-2(1H)-one, can be selectively S-alkylated. researchgate.net The reaction with alkyl iodides, for example, ethyl iodide or butyl iodide, in the presence of a base catalyst, results in the formation of 4-alkylthio-8-methylquinolin-2(1H)-ones. researchgate.net
Compound Information Table
Electrophilic and Radical Substitutions on the Quinoline Ring
The dual nature of the quinoline ring system, comprising a deactivated pyridine ring and a more reactive benzene (B151609) ring, dictates the regioselectivity of substitution reactions. Electrophilic and radical substitution reactions provide complementary pathways to functionalize the quinoline scaffold, though they target different positions based on the electronic properties of the ring system.
Electrophilic Substitution
In electrophilic aromatic substitution (SEAr), the quinoline system is less reactive than benzene but more reactive than pyridine. The reaction typically occurs on the electron-rich carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. For an unsubstituted quinoline, electrophilic attack predominantly yields a mixture of 5- and 8-substituted products. iust.ac.irreddit.com This preference is due to the formation of the most stable Wheland intermediates, where the aromaticity of the adjacent pyridine ring is preserved during the reaction. reddit.com
The presence of substituents on the ring significantly influences the position of further electrophilic attack. In the case of 8-methylquinoline, the C8-methyl group is an activating, ortho-para directing group. This electronic influence reinforces substitution on the carbocyclic ring. For instance, direct electrophilic halogenation of 8-methylquinoline demonstrates this regioselectivity. The bromination of 8-methylquinoline with bromine (Br₂) in the presence of a Lewis acid catalyst proceeds via an electrophilic aromatic substitution mechanism to selectively yield 7-bromo-8-methylquinoline. smolecule.com Similarly, metal-free halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source has been shown to be highly regioselective for the C5 position. rsc.orgresearchgate.netrsc.org
It is important to note that direct electrophilic chlorination at the C4 position to generate this compound is not a favored pathway. The C4 position is part of the electron-deficient pyridine ring, making it resistant to attack by electrophiles. The synthesis of this compound is more commonly achieved through nucleophilic substitution strategies on pre-functionalized quinolinone precursors. mdpi.com
| Substrate | Reagent(s) | Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 8-Methylquinoline | Br₂ | CHCl₃ or CH₃CN, Room Temp | 4,5-Dibromo-8-methylquinoline | Moderate | |
| N-(Quinolin-8-yl)benzamide | Trichloroisocyanuric acid (TCCA) | Room Temperature | N-(5-Chloroquinolin-8-yl)benzamide | Good to Excellent | rsc.org |
| N-(2-Methylquinolin-8-yl)benzamide | TCCA / Tetrabromocyclohexadienone (TBCA) | Room Temperature | N-(5-Halogenated-2-methylquinolin-8-yl)benzamide | 97-98% | rsc.org |
Radical Substitution
Radical substitution reactions offer a powerful and complementary approach for the functionalization of the quinoline ring, particularly on the electron-deficient pyridine ring. The Minisci reaction is a classic and effective method for the direct C-H alkylation and acylation of electron-deficient N-heteroarenes. nih.govacs.orgnih.gov In an acidic medium, protonation of the quinoline nitrogen enhances the ring's electrophilicity, making it susceptible to attack by nucleophilic carbon-centered radicals. This attack occurs with high regioselectivity at the C2 and C4 positions. iust.ac.ir
Modern advancements have expanded the scope of radical reactions. Transition metal-free Minisci-type acylations have been developed using aldehydes as radical precursors, promoted by oxidants like K₂S₂O₈. nih.govacs.org Furthermore, electrochemical methods provide a mild and highly efficient means to generate alkyl radicals from alkyl halides for the alkylation of quinolines with high functional group tolerance. rsc.org Photochemical methods, using visible light to generate radicals from precursors like 4-acyl-1,4-dihydropyridines, have also been employed for the C-H hydroxyalkylation of quinolines. nih.gov
Beyond the ring, the methyl group of 8-methylquinoline can also be functionalized through radical pathways, often involving transition-metal-catalyzed C(sp³)–H activation. nih.govrsc.orgresearchgate.netacs.org Rhodium(III)-catalyzed protocols, for instance, enable the cross-coupling of 8-methylquinolines with various partners, including maleimides and alkylboron reagents. rsc.orgacs.org These reactions proceed via the formation of a five-membered cyclometalated complex, highlighting the directing role of the quinoline nitrogen atom. nih.govrsc.org
| Substrate | Reagent(s) | Catalyst/Promoter | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Methylquinoline | Cyclohexyl iodide | None (Electrochemical) | Diphenyl phosphate, NH₄PF₆, 10 mA | 2-Cyclohexyl-4-methylquinoline | rsc.org |
| Isoquinoline/Quinoline | Various aldehydes | None (Metal-free) | TBAB, K₂S₂O₈ | Acylated Heteroarene | nih.gov |
| Quinoline | 4-Acyl-1,4-dihydropyridine | None (Photochemical) | Blue light irradiation | Hydroxyalkylated Quinoline | nih.gov |
| 8-Methylquinoline | Maleimides | [CpRhCl₂]₂ | AgSbF₆, PivOH | C(sp³)-H Alkylation (at methyl group) | acs.org |
| 8-Methylquinoline | N-Tosyl-2-(phenylethynyl)aniline | [CpRhCl₂]₂ | AgSbF₆, NaOAc | C(sp³)-H Indolation (at methyl group) | rsc.org |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 8 Methylquinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-chloro-8-methylquinoline derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. The use of ultra-high field NMR instruments enhances sensitivity and resolution, which is particularly beneficial for studying complex biomolecules. osf.io
¹H (proton) and ¹³C NMR spectra offer a fundamental fingerprint of the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the downfield region, while the methyl protons resonate at a higher field. For instance, in a related compound, 4-chloro-8-methylquinolin-2(1H)-one, the methyl protons appear as a singlet, and the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. mdpi.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, with the chemical shifts being highly sensitive to the local electronic environment. The carbon atoms of the quinoline (B57606) ring in derivatives generally resonate between 120 and 150 ppm.
Detailed analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecular framework.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | 2.7 | 16.5 |
| Ar-H | 7.6-9.1 | - |
| Imide NH | 10.1 | - |
| Benzoyl Ar-H | 7.6-8.0 | - |
| OH | 5.3 | - |
| C (quinoline) | - | 116.2, 125.8, 127.2, 127.7, 128.3, 128.9, 129.2, 133.3, 135.6, 139.5, 149.5, 154.2 |
| C=O | - | 161.9, 167.2 |
Note: Data is for 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide.
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectral overlaps and establishing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of C-H connectivities. youtube.compressbooks.pub This technique is highly sensitive and simplifies spectra by focusing on one-bond couplings. pressbooks.pub
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to four bonds). youtube.com This is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons that lack direct proton attachments. For example, in the analysis of 2-chloro-8-methyl-3-formylquinoline, HMBC studies showed multiple correlations from the H-5, H-6, and H-7 protons to various carbon atoms, confirming the ring structure. ijpsdronline.com
Together, these 2D-NMR experiments provide a robust and detailed picture of the molecular structure of this compound derivatives. ijpsdronline.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry
In the FTIR spectrum of this compound derivatives, characteristic absorption bands can be observed. For instance, C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region. Aromatic C-H stretching vibrations generally appear in the 3100-3000 cm⁻¹ range. researchgate.net In related quinolinones, the C=O stretching vibration is a prominent feature. researchgate.net
Raman spectroscopy provides complementary data. For example, in substituted anilines, FT-Raman has been used to identify fundamental vibrational modes. researchgate.netnih.gov The analysis of both FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the vibrational modes. researchgate.netresearchgate.netnih.gov
Table 2: Key Vibrational Frequencies (cm⁻¹) for a this compound Derivative
| Functional Group | FTIR (cm⁻¹) |
|---|---|
| Ar-H | 3117.69-2937.86 |
| C=O | 1703 |
| NH | 3382.7 |
| OH | 3298-3368 |
Note: Data is for 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) in the UV-Vis spectrum of this compound derivatives correspond to the promotion of electrons from lower to higher energy molecular orbitals. ijpsdronline.comresearchgate.net
For instance, in the synthesis of 2-chloro-8-methyl quinoline imides, UV-Vis spectroscopy was used to characterize the synthesized compounds. The electronic absorption spectra of quinoline derivatives are influenced by the substituents on the quinoline ring system.
Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ijpsdronline.com It also provides structural information through the analysis of fragmentation patterns. rasayanjournal.co.in In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) confirms the molecular weight.
The fragmentation pathways can be elucidated by observing the daughter ions formed upon ionization. For example, in the analysis of 2-chloro-8-methyl-3-formylquinoline, a peak corresponding to the loss of a hydrogen atom (M-H) and a peak due to the loss of the formyl group (-CHO) were observed. ijpsdronline.com Another study on 4-chloro-8-methylquinolin-2(1H)-one showed a stable molecular ion, which was the base peak in the spectrum. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
Table 3: Mass Spectrometry Data for a this compound Derivative
| Compound | Molecular Formula | Calculated Mass | Observed Mass (M+) |
|---|---|---|---|
| 2-chloro-N-(4-hydroxybenzoyl)-8-methylquinoline-3-carboxamide | C₁₈H₁₃ClN₂O₃ | 340.06 | 340.06 |
Note: Data obtained through Electron Impact (EI) mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. ijpsdronline.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and intermolecular interactions.
Several crystal structures of derivatives of this compound have been reported. For example, the crystal structure of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one was determined, revealing that the quinoline ring system is nearly planar and makes a dihedral angle of 85.93 (6)° with the pyridinone ring. nih.gov The crystal packing in these structures is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.goviucr.org A survey of chlorinated quinoline derivatives has shown that they predominantly crystallize in the monoclinic crystal system. rasayanjournal.co.in
Table 4: Crystallographic Data for a this compound Derivative
| Parameter | 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1513 (2) |
| b (Å) | 9.3917 (2) |
| c (Å) | 14.1430 (2) |
| β (°) | 90.948 (2) |
| Volume (ų) | 1348.17 (4) |
Note: Data obtained from single-crystal X-ray diffraction. nih.gov
Determination of Molecular Conformation and Planarity in this compound Frameworks
The quinoline core, a bicyclic aromatic heterocycle, is characteristically planar. X-ray crystallographic studies of numerous quinoline derivatives confirm this geometric feature. For instance, the quinoline ring system in 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline is observed to be essentially planar, with a maximum deviation from the mean plane of only 0.017 Å. nih.gov Similarly, in the isomer 4-chloro-6-methylquinoline-2(1H)-one, single-crystal X-ray diffraction analysis reveals a planar quinoline system. researchgate.net
In the case of more heavily substituted analogues, such as 5-bromo-4-chloro-3-iodo-8-methylquinoline, the quinoline core largely maintains its planarity. However, significant steric crowding, particularly from the adjacent chlorine and iodine atoms at the 3 and 4-positions, can introduce slight distortions in the quinoline ring system. These minor deviations from perfect planarity are a direct consequence of minimizing the steric repulsion between bulky substituents.
The conformation of the this compound framework is thus expected to be predominantly planar. The substituents—a chloro group at position 4 and a methyl group at position 8—are not typically bulky enough to induce significant distortion in the rigid aromatic system. The dihedral angle, which measures the twist between the two rings of the quinoline system, is expected to be nearly zero, indicative of a flat molecule. For comparison, in 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone, the two quinoline rings are nearly coplanar, with a small dihedral angle of 7.55 (6)° between them. researchgate.net
| Compound | Key Structural Feature | Measurement | Reference |
| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Maximum deviation from planarity | 0.017 Å | nih.gov |
| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone | Dihedral angle between quinoline rings | 7.55 (6)° | researchgate.net |
| 5-Bromo-4-chloro-3-iodo-8-methylquinoline | Quinoline core geometry | Essentially coplanar with slight distortions |
Analysis of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. For this compound and its derivatives, these interactions are crucial in stabilizing the crystal packing and influencing physical properties like melting point and solubility.
π-π Stacking: As a planar aromatic system, the quinoline nucleus is highly susceptible to π-π stacking interactions. These interactions are a dominant feature in the crystal packing of many quinoline derivatives. In the crystal structure of 8-chloro-2-methylquinoline, π-π stacking is observed between the heterocyclic and aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.819 Å. nih.gov Similarly, the packing of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline is stabilized by π-π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.5913 (8) Å. nih.gov These interactions typically involve the parallel stacking of the quinoline rings, maximizing the overlap of their π-orbitals.
Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring can act as a halogen bond donor. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. In the solid state, substituted 2-chloroquinoline (B121035) derivatives have been shown to form Cl···Cl and C–H···Cl interactions. ias.ac.in These interactions can be classified based on their geometry, with Type I and Type II Cl···Cl contacts showing different directional preferences that lead to distinct packing motifs. ias.ac.in In co-crystals involving chloro-substituted benzoic acids and methylquinolines, short Cl···Cl contacts and C–H···Cl hydrogen bonds have also been observed, further demonstrating the role of the chlorine atom in directing the supramolecular assembly. iucr.org
| Type of Interaction | Example Compound(s) | Key Features | Reference |
| Hydrogen Bonding | 4-chloro-6-methylquinoline-2(1H)-one | N–H···O interactions | researchgate.net |
| 4-methylquinoline co-crystals | Short O—H···N bonds (O···N distances ~2.5-2.6 Å) | iucr.org | |
| 4-Chloro-3-methylphenyl quinoline-2-carboxylate | Weak C—H···O interactions | iucr.org | |
| π-π Stacking | 8-Chloro-2-methylquinoline | Centroid-centroid distance of 3.819 Å | nih.gov |
| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | Centroid-centroid distance of 3.5913 (8) Å | nih.gov | |
| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone | Centroid-centroid distances of 3.771 (3) Å and 3.612 (3) Å | researchgate.net | |
| Halogen Bonding | Substituted 2-chloroquinoline derivatives | Formation of Cl···Cl and C–H···Cl interactions | ias.ac.in |
| 4-methylquinolinium 2-chloro-4-nitrobenzoate | Short Cl···Cl contacts | iucr.org |
Computational Chemistry and Theoretical Investigations of 4 Chloro 8 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
DFT is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to predict the properties of quinoline (B57606) derivatives. researchgate.netarabjchem.org This approach would be ideal for exploring 4-Chloro-8-methylquinoline, but specific research applying it to this compound is not found in the existing literature.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For related quinoline molecules, this has been performed using DFT methods, such as with the B3LYP functional and various basis sets, to find the most stable conformation. researchgate.netpnrjournal.com Such an analysis for this compound would clarify its three-dimensional structure, bond lengths, and bond angles, but these specific results are not documented.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Following optimization, vibrational frequency calculations are performed to confirm the structure is a true energy minimum and to predict its infrared and Raman spectra. Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. While this has been done for isomers and analogues like this compound-2(1H)-one, the vibrational data for this compound remains uncalculated in published works. researchgate.netresearchgate.net
Electronic Excitation Energies and UV-Vis Spectral Predictions
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which allows for the prediction of a molecule's UV-Visible absorption spectrum. This analysis helps understand how the molecule interacts with light and provides information on its electronic transitions. researchgate.netresearchgate.net Although UV-Vis spectra have been computationally predicted for many quinolines, a specific TD-DFT study for this compound is absent from the literature.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netarabjchem.orgpnrjournal.com It provides a picture of the Lewis structure and delocalization of electron density. This analysis would reveal key details about the electronic stability and interactions within this compound, stemming from its chloro and methyl substituents. However, NBO analysis specific to this compound has not been reported.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites
The MEP surface is a valuable tool for predicting a molecule's reactivity. It maps the electrostatic potential onto the electron density surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.netarabjchem.org For this compound, an MEP map would highlight the reactive sites, but such a map has not been published.
Fukui Functions for Electrophilic and Nucleophilic Attack Prediction
There are no specific studies available that detail the calculation of Fukui functions (ƒk+, ƒk-, ƒk0) exclusively for this compound. This type of analysis, which is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, has been performed on structurally related compounds, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline and other quinoline derivatives. arabjchem.orgresearchgate.net However, direct computational data identifying the reactive sites on the this compound scaffold through Fukui function analysis remains unpublished in the available literature.
Non-Linear Optical (NLO) Properties Calculations
A detailed computational analysis of the non-linear optical (NLO) properties of this compound, including calculations of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), is not found in the surveyed literature. While the NLO properties of various other quinoline derivatives and Schiff bases have been investigated to assess their potential in optical applications, specific theoretical calculations and corresponding data for this compound are not available. metall-mater-eng.comresearchgate.netillinois.edu
Molecular Modeling and Simulation Techniques
General molecular modeling and simulation studies specifically targeting this compound are limited. The majority of research employs derivatives for computational analysis. For instance, studies have been conducted on its isomer, this compound-2(1H)-one, which has been investigated using methods like Density Functional Theory (DFT) to analyze its structure and spectroscopic properties. researchgate.net However, dedicated modeling and simulation research for this compound is not prominently featured in the literature.
Molecular Docking Studies for Ligand-Target Interactions
Specific molecular docking studies detailing the interaction of this compound as a ligand with biological targets are not available in the reviewed scientific papers. Molecular docking simulations are commonly reported for quinoline derivatives to explore their potential as therapeutic agents. For example, derivatives of 8-methylquinoline (B175542) have been docked against targets like cholinesterases. mdpi.com Studies on the closely related isomer, this compound-2(1H)-one, have also included in silico docking to investigate its potential inhibitory activities. researchgate.net Despite the relevance of the 8-methylquinoline core, specific binding energy values, interacting residues, and pharmacophore models for the parent this compound are not documented.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
While Quantitative Structure-Activity Relationship (QSAR) studies are a common tool for analyzing quinoline derivatives to predict their biological activities, no specific QSAR models have been published that include this compound within their training or test sets. Existing QSAR research on quinolines covers a range of biological endpoints, including antimalarial, antibacterial, and anticancer activities, but does not provide a predictive model for analogs of this compound. nih.gov
Predictive Modeling of Biological Activities for this compound Analogs
Due to the absence of QSAR studies incorporating this compound, there are no predictive models (such as CoMFA or CoMSIA) available for its analogs. The development of such models requires a dataset of structurally related compounds with measured biological activity, which has not been established for a series based on this specific scaffold in the available literature.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug Likeness Profiling
In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. scfbio-iitd.res.inmdpi.com In silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate. mdpi.com These computational tools evaluate the physicochemical properties of a molecule to determine its "drug-likeness"—a qualitative concept used to estimate its potential for oral bioavailability and to filter out compounds with undesirable characteristics. scfbio-iitd.res.innih.gov For quinoline derivatives, which are known for a wide range of pharmacological activities, these predictive models are instrumental in guiding synthetic efforts toward molecules with more favorable pharmacokinetic profiles. nih.govarabjchem.org
A foundational framework for assessing drug-likeness is Lipinski's Rule of Five. units.it This rule posits that poor absorption or permeation is more probable when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a lipophilicity (Log P) value not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). units.itresearchgate.netgardp.org These parameters are critical as they influence a drug's ability to be absorbed, distributed, and metabolized within the body. units.it
Computational analysis of this compound indicates a high probability of good oral bioavailability based on Lipinski's parameters. The molecule fully adheres to the Rule of Five, exhibiting no violations. Its molecular weight is well below the 500 Da threshold, and its calculated lipophilicity (XlogP) falls within the optimal range for membrane permeability. uni.lu Furthermore, its structure contains a limited number of hydrogen bond acceptors and no hydrogen bond donors, which is favorable for oral absorption.
Table 1: Lipinski's Rule of Five Parameters for this compound
| Parameter | Value | Lipinski's Rule | Compliance |
| Molecular Weight (MW) | 177.64 g/mol | < 500 | Yes |
| Lipophilicity (XlogP) | 3.2 uni.lu | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 1 (N atom) | ≤ 10 | Yes |
| Violations | 0 | - | - |
Structure Activity Relationship Sar Studies of 4 Chloro 8 Methylquinoline and Its Functionalized Analogs
Influence of Halogen Substitutions (e.g., at Position 4, 6, 7) on Biological Activity
The position and nature of halogen substituents on the quinoline (B57606) ring are critical determinants of a compound's biological activity. orientjchem.org SAR studies have consistently shown that introducing halogens can significantly enhance the therapeutic potential of quinoline derivatives. orientjchem.org For instance, the presence of a halogen atom is known to enhance antimalarial activity. orientjchem.org
Substitutions at position 4 of the quinoline ring can increase a compound's potency against cancer cells. orientjchem.org The introduction of a fluorine atom at position 6 has been found to significantly boost antibacterial activity. orientjchem.org Likewise, modifications at position 7 are crucial, with the presence of a hydroxyl or methoxy (B1213986) group at this position improving antitumor activity. orientjchem.org In the case of 7-chloro-kynurenic acid (7-CKA), the chlorine atom at the 7-position strengthens its antagonism at NMDA receptors, making it more potent than its parent compound, kynurenic acid. mdpi.compreprints.org
The following table summarizes the effect of halogen substitutions at various positions on the quinoline nucleus.
| Position | Halogen/Group | Effect on Biological Activity | Reference |
| 4 | Chlorine | Enhances anticancer potency | orientjchem.org |
| 6 | Fluorine | Significantly enhances antibacterial activity | orientjchem.org |
| 7 | Chlorine | Strengthens NMDA receptor antagonism | mdpi.compreprints.org |
| 7 | Hydroxyl/Methoxy | Improves antitumor activity | orientjchem.org |
| 5, 7 | Dihalo (Cl, Br, I) | Influences cytotoxicity of certain ruthenium complexes | acs.org |
The type of halogen used for substitution has a distinct impact on the pharmacological properties of quinoline derivatives. Studies on 5,7-dihalogenated-8-hydroxyquinoline ruthenium complexes have systematically explored the influence of different halogens on cytotoxicity. acs.org
In these organoruthenium compounds, the substitution pattern at positions 5 and 7 was found to have a minor impact on cytotoxic activity, except for the parent 8-hydroxyquinoline (B1678124) complexes. acs.org However, the nature of the halide leaving group (chloro, bromo, or iodo) did have a significant influence in the case of the 8-hydroxyquinoline organoruthenium compounds. acs.org For instance, radical iodination at position 3 of the chloroquine (B1663885) ring was found to decrease its antimalarial activity by at least an order of magnitude, although a synergistic effect was observed when combined with the unmodified drug. nih.gov This highlights that while halogenation is a key strategy, the specific halogen and its position must be carefully selected to achieve the desired biological effect.
Role of the Methyl Group at Position 8 in Modulating Biological Response
In the synthesis of 4-substituted quinolin-2-ones, 4-chloro-8-methylquinolin-2(1H)-one serves as a key precursor. mdpi.com Its reactions, including thiation, hydrazination, and amination at the 4-position, lead to a series of derivatives with potential synthetic and biological importance. mdpi.com The presence of the 8-methyl group is integral to the structure of these starting materials, which are then used to explore new chemical space and pharmacological activities. mdpi.com For example, the synthesis of the ester of 2-chloroquinoline-8-carboxylic acid, a valuable intermediate, starts from 8-methylquinoline (B175542). researchgate.net
Impact of Carboxylic Acid and Other Side Chain Moieties on Pharmacological Profile
The introduction of carboxylic acid groups and other side chains to the quinoline scaffold profoundly alters its pharmacological profile, influencing everything from receptor binding to pharmacokinetics. orientjchem.orgontosight.ai A carboxylic acid group at position 3 of the quinoline scaffold has been identified as crucial for inhibitory activity against insulin-like growth factor (IGF) receptors, which are implicated in cancer. orientjchem.org Similarly, a carboxylic acid group at the 8-position can enhance a compound's anti-adipogenic and antidyslipidemic activities and influence its absorption and circulation in the body. ontosight.ai
Other side chains also impart significant effects. The addition of a hydrophobic alkyl chain can enhance anticancer activity by improving the molecule's binding affinity to its target receptor. orientjchem.org For example, 5-(quinolin-8-yloxy)pentanoic acid exhibits potent anticancer activity due to the presence of the pentanoic acid chain. orientjchem.org Furthermore, introducing a flexible alkylamino side chain at position 4 and an alkoxy group at position 7 of the quinoline nucleus has been shown to enhance water solubility and antiproliferative action. frontiersin.org
The table below details the impact of various side chains on the pharmacological properties of quinoline derivatives.
| Position | Side Chain | Effect on Pharmacological Profile | Reference |
| 3 | Carboxylic Acid | Crucial for IGF receptor inhibition (anticancer) | orientjchem.org |
| 8 | Carboxylic Acid | Enhances anti-adipogenic/antidyslipidemic activity; improves pharmacokinetics | ontosight.ai |
| N/A | Hydrophobic Alkyl Chain | Enhances anticancer activity via improved binding affinity | orientjchem.org |
| 4 | Flexible Alkylamino Chain | Enhances water solubility and antiproliferative activity | frontiersin.org |
| 7 | Alkoxy Group | Facilitates antiproliferative activity | frontiersin.org |
Strategic Modifications to the Quinoline Nucleus for Enhanced Efficacy and Selectivity
Strategic modifications of the quinoline nucleus are a cornerstone of modern drug discovery, aimed at creating novel compounds with improved therapeutic properties. orientjchem.orgrsc.org Researchers can fine-tune the efficacy, selectivity, and safety profiles of quinoline-based drugs by modifying various positions on the ring, adding side chains, or introducing heteroatoms. rsc.org The ultimate goal is to enhance the pharmacological profile, leading to more effective treatments for a wide range of diseases. rsc.org
A major challenge in drug development is ensuring that a biologically active compound can reach its target in the body in sufficient concentrations. preprints.org Many promising quinoline derivatives suffer from poor bioavailability, often due to low water solubility or rapid metabolism. frontiersin.orgpreprints.org For example, the polar carboxylate group on kynurenic acid hinders its ability to cross biological membranes. preprints.org
To overcome these limitations, several strategies are employed. One approach is the use of prodrugs, where a polar group is temporarily masked to improve membrane permeability. preprints.org Another strategy involves adding functional groups that enhance solubility. preprints.org For instance, incorporating sulfonamide groups can increase solubility and aid passage across the blood-brain barrier. preprints.org The addition of a flexible alkylamino side chain at position 4 is another method used to improve water solubility. frontiersin.org Furthermore, the ability of the quinoline scaffold to form salts with acids can be leveraged to improve both solubility and bioavailability. researchgate.net
Controlling the three-dimensional shape of a molecule is a powerful strategy for enhancing its biological activity and selectivity. By reducing the conformational flexibility of a quinoline derivative, it can be "locked" into the specific shape required to bind effectively to its biological target. researchgate.netmdpi.com This development of rigid analogs often involves incorporating cyclic structures or other conformationally constraining elements. mdpi.comresearchgate.net
For example, in the development of combretastatin (B1194345) A-4 analogs, a cis-olefinic bond was replaced with rigid heterocyclic linkers like oxadiazoles (B1248032) to restrict the conformation, resulting in compounds with potent cytotoxic activity. mdpi.com Similarly, novel, conformationally constrained derivatives of dibenzonaphthyridine and chromenoquinoline have been designed as non-camptothecin topoisomerase I inhibitors, showing significant cytotoxicity against human cancer cell lines. researchgate.net These rigid structures can provide a more precise fit into the target's binding site, leading to enhanced efficacy. acs.org
Stereochemical Considerations and Enantiomeric Purity Effects
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For quinoline derivatives, which often possess chiral centers, the separation and individual testing of enantiomers are crucial steps in drug development. Different stereoisomers can exhibit varied pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes. mdpi.comgoogle.com
A prominent example within the broader quinoline class is the antimalarial drug mefloquine (B1676156), a quinoline methanol (B129727) derivative with two chiral centers, resulting in four possible stereoisomers. mdpi.comfrontiersin.org Studies have demonstrated that these isomers are not biologically equivalent. The (+)-erythro and (+)-threo isomers are significantly more active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro compared to their corresponding (-)-isomers. nih.govresearchgate.net Furthermore, the (-)-erythro isomer is associated with a higher likelihood of psychotic effects and has a longer half-life in the body than its (+) counterpart. mdpi.com This highlights how stereochemistry dictates not only the therapeutic efficacy but also the adverse effect profile.
| Stereoisomer | Minimum Inhibitory Concentration (MIC) in μg/mL |
|---|---|
| (+)-erythro-Mefloquine | 32 |
| (-)-erythro-Mefloquine | 32 |
| (+)-threo-Mefloquine | 64 |
| (-)-threo-Mefloquine | 64 |
Data sourced from Bermudez et al., 2012, as cited in a 2024 review. frontiersin.org In vivo studies indicated that the (+)-erythro form was most effective at reducing bacterial load in mice. frontiersin.org
Another compelling case is found in tetrahydroquinoline analogs developed as inhibitors for the Exchange Protein Directly Activated by cAMP (EPAC). acs.orgnih.gov For one such N-formyl tetrahydroquinoline analog, the stereochemistry at the C-2 position was critical for both potency and selectivity. The R-isomer was found to be approximately 10-fold more potent as an inhibitor of EPAC1 than the S-isomer. acs.orgnih.govnih.gov Intriguingly, the selectivity for EPAC1 over EPAC2 was reversed between the two enantiomers, with the R-isomer being about 7-fold selective for EPAC1, while the S-isomer showed preference for EPAC2. acs.orgnih.gov This demonstrates that enantiomers can engage different isoforms of a target protein in distinct ways. acs.org
| Compound | EPAC1 IC50 (μM) | EPAC2 IC50 (μM) | Selectivity Profile |
|---|---|---|---|
| R-Isomer (12a) | 3.3 ± 0.4 | 22.3 ± 2.1 | ~7-fold selective for EPAC1 |
| S-Isomer (12b) | 31.3 ± 9.2 | 17.1 ± 3.5 | Selective for EPAC2 |
Data from studies on tetrahydroquinoline analogs demonstrate the critical role of stereochemistry in determining potency and selectivity for EPAC1 and EPAC2. acs.orgnih.govresearchgate.net
Targeted Functional Group Installations for Specific Receptor Interactions
The functionalization of the quinoline ring is a key strategy for developing potent and selective ligands for various biological receptors. researchgate.netresearchgate.net By precisely installing different functional groups at specific positions, chemists can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity to optimize interactions within a receptor's binding pocket.
For instance, in the development of 4-aminoquinoline (B48711) antimalarials, the nature of the substituent at the 7-position of the quinoline ring was found to be critical. nih.gov Electron-withdrawing groups at this position lower the pKa of both the quinoline nitrogen and the side-chain tertiary amine. This modification influences the compound's ability to accumulate in the acidic food vacuole of the parasite and correlates with its ability to inhibit β-hematin formation, a key antimalarial mechanism. nih.gov
In the pursuit of novel anticancer agents, specific functionalization patterns on the quinoline scaffold have been shown to enhance biological activity. The introduction of nitro groups, for example, reduces the electron density of the quinoline ring, facilitating reactions with nucleophiles and enhancing single-electron transfer processes. nih.gov This principle was used to synthesize 6-piperazinyl and 6-morpholinyl quinolines from a 6-bromo-5-nitroquinoline (B1267105) precursor, resulting in compounds with strong antiproliferative effects. nih.gov Similarly, the strategic placement of bromine atoms on the quinoline framework has led to compounds with potent inhibitory activity against various cancer cell lines. nih.gov
The quest for selective receptor antagonists also heavily relies on targeted functionalization. A series of quinoline derivatives were developed as potent and selective noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Starting from an initial hit, systematic modifications led to the discovery of a compound with an antagonist potency of 0.5 nM for the human mGlu1 receptor. nih.gov This optimization highlights how targeted chemical modifications can dramatically improve receptor affinity.
Furthermore, the design of agonists for immune receptors like Toll-like receptor 7 (TLR7) has benefited from SAR studies on the imidazo[4,5-c]quinoline scaffold. A detailed investigation involving the functionalization at the N1, C2, and C4 positions revealed that specific combinations of substituents, such as an N1-benzyl and a C2-n-butyl group, could produce highly potent and active compounds. tandfonline.com
Biological and Pharmacological Investigations of 4 Chloro 8 Methylquinoline and Its Derivatives
Antimicrobial Activity Profile
Derivatives of 4-Chloro-8-methylquinoline have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.
The antibacterial properties of this compound derivatives have been evaluated against several clinically significant bacteria.
Staphylococcus aureus: Certain derivatives have shown effectiveness against Staphylococcus aureus. smolecule.com For instance, some synthesized 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which are related to the core structure, have been tested against this Gram-positive bacterium. researchgate.net
Escherichia coli: The antibacterial activity of various quinoline (B57606) derivatives has been assessed against Escherichia coli. smolecule.comresearchgate.net For example, a derivative, compound 8, exhibited notable activity against E. coli with inhibition zones of approximately 9.00 ± 0.55 mm at 300 μg/mL and 11.33 ± 1.11 mm at 500 μg/mL. semanticscholar.org
Klebsiella pneumoniae: The efficacy of derivatives has also been explored against Klebsiella pneumoniae. One study on ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate reported an inhibition zone of 25 mm against this pathogen.
Pseudomonas aeruginosa: Several derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have demonstrated moderate to good activity against Pseudomonas aeruginosa. researchgate.netsemanticscholar.org In one study, compounds 6 and 15 showed maximum activity against P. aeruginosa with mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm, respectively, which was comparable to the standard drug ciprofloxacin (B1669076) under similar concentrations. researchgate.netsemanticscholar.org
Antibacterial Activity of this compound Derivatives
| Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | Klebsiella pneumoniae | 25 mm inhibition zone | |
| 2-chloro-8-methylquinoline-3-carbaldehyde derivative (Cmpd 8) | Escherichia coli | 11.33 ± 1.11 mm inhibition zone at 500 µg/mL | semanticscholar.org |
| 2-chloro-8-methylquinoline-3-carbaldehyde derivative (Cmpd 15) | Pseudomonas aeruginosa | 10.00 ± 0.44 mm inhibition zone | researchgate.netsemanticscholar.org |
| 4-Chloro-8-methoxy-2-methylquinoline (B1630563) | Staphylococcus aureus | MIC: 1 × 10⁻⁶ mg/mL | |
| 4-Chloro-8-methoxy-2-methylquinoline | Escherichia coli | MIC: 1 × 10⁻⁵ mg/mL | |
| 4-Chloro-8-methoxy-2-methylquinoline | Klebsiella pneumoniae | MIC: 1 × 10⁻⁵ mg/mL |
The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat. Research has indicated the potential of quinoline derivatives in combating these challenging pathogens. semanticscholar.org For instance, novel isomer quinoline derivatives, including this compound-2(1H)-one, have been reported to show promise in treating multidrug-resistant infections. chemrj.org Additionally, thiazole-quinolinium derivatives have demonstrated potent antibacterial activity against several Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant E. coli. rsc.org
The antibacterial action of quinoline derivatives is believed to occur through various mechanisms. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. semanticscholar.orgsemanticscholar.org Molecular docking studies have been employed to understand the binding interactions between these compounds and the active site of DNA gyrase. semanticscholar.orgsemanticscholar.org Another potential mechanism is the disruption of the bacterial cell membrane or the inhibition of protein synthesis. Biochemical assays on some thiazole-quinolinium derivatives suggest they stimulate FtsZ polymerization in bacterial cells, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cell division. rsc.org
Derivatives of this compound have also been investigated for their antifungal potential against a range of fungal species.
Candida species: Some quinoline derivatives have shown activity against Candida species. nih.gov For example, this compound-2(1H)-one has been evaluated for its antifungal activity against Candida albicans. researchgate.net
Dermatophytes: Quinoline derivatives have demonstrated potent anti-dermatophytic action, making them potential candidates for treating skin and nail infections caused by these fungi. nih.govepo.org
P. citrinum, A. niger, M. purpureus: Isomers of 4-chloro-methylquinoline-2(1H)-one have been tested against Penicillium citrinum, Aspergillus niger, and Monascus purpureus, showing good to moderate antimicrobial activity. researchgate.net Specifically, 4-chloro-8-hydroxyquinoline has been noted for its antifungal activity against Aspergillus niger and Aspergillus oryzae. chemicalbook.comchemicalbook.com Strong antifungal activity against Penicillium simplicissimum and Aspergillus niger has been observed for some isomers, with one compound showing an inhibition zone diameter of 28 mm. researchgate.net
Antifungal Spectrum of this compound Derivatives
| Derivative/Isomer | Fungal Species | Activity | Reference |
|---|---|---|---|
| This compound-2(1H)-one isomer | Penicillium simplicissimum | High activity | researchgate.net |
| This compound-2(1H)-one isomer | Aspergillus niger | High activity (28 mm IZD) | researchgate.net |
| 4-chloro-methylquinoline-2(1H)-one isomers | Penicillium citrinum | Good to moderate | researchgate.net |
| 4-chloro-methylquinoline-2(1H)-one isomers | Aspergillus niger | Good to moderate | researchgate.net |
| 4-chloro-methylquinoline-2(1H)-one isomers | Monascus purpureus | Good to moderate | researchgate.net |
| 4-Chloro-8-hydroxyquinoline | Aspergillus niger | Active | chemicalbook.comchemicalbook.com |
| 4-Chloro-8-hydroxyquinoline | Aspergillus oryzae | Active | chemicalbook.com |
The antiviral potential of quinoline derivatives is an emerging area of research. While specific studies focusing solely on this compound are limited, the broader class of quinoline compounds has shown promise. Research indicates that compounds with quinoline structures may possess antiviral properties. The mechanism of action is thought to involve binding to specific viral enzymes or receptors, thereby inhibiting their activity.
Antibacterial Efficacy Against Clinically Relevant Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
Anticancer and Cytotoxic Potential
Quinoline derivatives have garnered significant attention for their potential as anticancer agents. arabjchem.orgnih.gov The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.
Derivatives of this compound have been synthesized and investigated for their cytotoxic properties. For example, a series of plinabulin-quinoline derivatives, including 3,6-bis-(4-chloro-8-methyl-quinoline-2-ylmethylene)-1,4-dimethyl-piperazine-2,5-dione, were evaluated for their cytotoxicity against KB, HepG2, and Lu cell lines. neuroquantology.com Another study reported on aminoquinoline scaffolds, where 4-chloro-2-hydrazinyl-8-methylquinoline demonstrated notable cytotoxic activity against the CCRF-CEM cancer cell line, even outperforming the standard drug doxorubicin (B1662922) in this specific cell line. ias.ac.in
Furthermore, research into 4-Chloro-8-methoxy-2-methylquinoline has shown its potential in inducing apoptosis in cancer cells by upregulating pro-apoptotic proteins. It has demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 4.60 to 25.00 µM. The anticancer mechanism of quinoline derivatives is often attributed to their ability to interact with DNA and proteins, influencing cellular processes like replication and transcription.
Cytotoxic Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 3,6-bis-(4-chloro-8-methyl-quinoline-2-ylmethylene)-1,4-dimethyl-piperazine-2,5-dione | KB, HepG2, Lu | Cytotoxic | neuroquantology.com |
| 4-chloro-2-hydrazinyl-8-methylquinoline | CCRF-CEM | Outranged doxorubicin | ias.ac.in |
| 4-Chloro-8-methoxy-2-methylquinoline | Human cancer cell lines | IC50: 4.60-25.00 µM |
Antiproliferative Effects on Various Human Cancer Cell Lines
Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. These compounds are recognized as promising candidates for the development of novel anticancer agents. smolecule.com
One area of investigation involves the synthesis of quinoline derivatives that act as kinase inhibitors. For instance, certain 4-aminoquinoline (B48711) derivatives have shown potent activity against non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines. mdpi.com Notably, a derivative with a 4-methoxystyryl group at the C-2 position and a 3-(dimethylamino)-1-propylamino substituent at the C-4 position exhibited exceptional antiproliferative potency with IC₅₀ values as low as 0.03 μM against the H-460 cell line. mdpi.com
Furthermore, hybrid molecules incorporating the this compound structure have been developed. For example, a hybrid of 3,6-bis-(4-chloro-8-methyl-quinoline-2-ylmethylene)-1,4-dimethyl-piperazine-2,5-dione has been synthesized and evaluated for its potential as an anticancer agent. neuroquantology.com The introduction of different substituents on the quinoline ring has been shown to significantly influence the cytotoxic activity. Studies on 5-bromo-6,8-dimethoxy-quinoline derivatives revealed excellent cytotoxicity against HT29, A549, Hep3B, HeLa, and MCF-7 cell lines. neuroquantology.com
The antiproliferative effects are often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells. For example, some quinoline derivatives are believed to inhibit enzymes involved in DNA synthesis or to induce apoptosis. smolecule.com The cytotoxic effects of 4-Chloro-8-methoxy-2-methylquinoline on various human cancer cell lines have been observed, with IC50 values ranging from 4.60 to 25.00 µM.
Table 1: Antiproliferative Activity of this compound Derivatives
| Derivative/Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 4-Chloro-8-methoxy-2-methylquinoline | Various human cancer cell lines | 4.60 - 25.00 | |
| 4-Chloro-7-methylquinoline (B1366949) | MCF-7 (breast cancer) | 15.2 | |
| 4-Chloro-7-methylquinoline | HeLa (cervical cancer) | 10.5 | |
| 4-Chloro-7-methylquinoline | A549 (lung cancer) | 12.3 | |
| 2-substituted-4-amino-6-halogenquinoline (Compound 8e) | H-460 (non-small-cell lung) | 0.03 | mdpi.com |
| 2-substituted-4-amino-6-halogenquinoline (Compound 8e) | HT-29 (colon) | 0.55 | mdpi.com |
| 2-substituted-4-amino-6-halogenquinoline (Compound 8e) | HepG2 (liver) | 0.33 | mdpi.com |
| 2-substituted-4-amino-6-halogenquinoline (Compound 8e) | SGC-7901 (stomach) | 1.24 | mdpi.com |
| 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) | HeLa (cervical cancer) | 18.8 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis and modulation of the cell cycle. mathnet.ru Research has shown that these compounds can trigger programmed cell death in cancer cells, a crucial process for eliminating malignant cells.
For instance, studies on 4-Chloro-8-methoxy-2-methylquinoline have indicated its ability to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. Similarly, preliminary studies on 4-chloro-7-methylquinoline have highlighted its potential to induce apoptosis, contributing to its tumor growth inhibitory effects.
Novel acyl hydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline have been synthesized and found to induce apoptosis in human cervical cancer cell lines (HeLa). nih.gov One particular compound from this series was shown to trigger apoptosis at its IC₅₀ concentration. nih.gov
Furthermore, some quinoline derivatives have been observed to cause cell cycle arrest. For example, certain N-aryl-trimethoxy quinolin-4-amine derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. One such compound, after inducing G2/M arrest, was also shown to induce apoptosis in a dose-dependent manner in A2780 cancer cells. nih.gov
Inhibition of Specific Oncogenic Kinases (e.g., c-Met Kinase)
A significant area of research has focused on the ability of this compound derivatives to inhibit specific oncogenic kinases, which are often dysregulated in cancer. researchgate.net The c-Met proto-oncogene, a receptor tyrosine kinase, is a particularly important target as its abnormal activation is linked to tumor growth, invasion, and metastasis in various cancers. researchgate.netnih.govwikipedia.org
Several small molecule inhibitors based on the quinoline scaffold have been developed to target the c-Met kinase domain. nih.govnih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. nih.govwikipedia.org
For example, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors, with some compounds exhibiting IC₅₀ values of less than 1.0 nM. nih.gov One highly selective and potent c-Met inhibitor from this series demonstrated significant tumor growth inhibition in xenograft models. nih.gov
The design of these inhibitors often involves modifying the quinoline core to enhance binding affinity and selectivity. For instance, the introduction of a 4-acetylpiperazin-1-yl group at the 3-position and a 3-nitrobenzylamino group at the 5-position of a 7-(trifluoromethyl)quinoline (B1331143) resulted in a highly potent c-Met inhibitor. nih.gov Structure-activity relationship studies have shown that substitutions at various positions of the quinoline ring can significantly impact the inhibitory activity against c-Met kinase. arabjchem.orgnih.gov
Hypoxia-Selective Cytotoxicity Mechanisms
While direct information on the hypoxia-selective cytotoxicity mechanisms of this compound itself is limited in the provided search results, the broader class of quinoline derivatives has been investigated in this context. Hypoxia, or low oxygen condition, is a common feature of solid tumors and is associated with resistance to conventional cancer therapies. Therefore, developing compounds that are selectively toxic to hypoxic cancer cells is a promising therapeutic strategy.
Anti-inflammatory Response and Mechanistic Insights
In addition to their anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory activity. ajpamc.com The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.
Research has indicated that certain quinoline derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases like arthritis. For example, 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid has been shown to reduce inflammation markers in animal models.
The synthesis of chalcone (B49325) derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde has yielded compounds with potent anti-inflammatory activity. ajpamc.com Structure-activity relationship studies of these chalcones revealed that the presence of electron-withdrawing groups, such as p-chloro and p-fluoro, on the benzaldehyde (B42025) moiety enhanced the anti-inflammatory effect compared to electron-releasing groups. ajpamc.com
Modulation of Inflammatory Mediators (e.g., Cytokines, COX-2)
The anti-inflammatory actions of this compound derivatives are often linked to their ability to modulate the production and activity of key inflammatory mediators, such as cytokines and cyclooxygenase-2 (COX-2).
Derivatives of 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid have been reported to modulate cytokine production. Furthermore, novel 1,2,4-triazine-quinoline hybrids have been synthesized and shown to be potent inhibitors of lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov One such hybrid, a trimethoxyphenyltriazine-2-chloro,8-methylquinoline (B175542), exhibited outstanding inhibition of the pro-inflammatory cytokine TNF-α, with an IC₅₀ value of 0.40 μM, which was significantly more potent than the reference drugs celecoxib (B62257) and diclofenac. nih.gov This same hybrid also effectively inhibited the production of another inflammatory cytokine, IL-6. nih.gov
Inhibition of the COX-2 enzyme is another important mechanism of anti-inflammatory action. chemrj.org Certain 4-carboxyl quinoline derivatives have been specifically designed as selective COX-2 inhibitors. researchgate.net While not directly a this compound derivative, a related compound, 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, has been noted for its COX-2 inhibitory potential. The development of selective COX-2 inhibitors is a key area of research, as these compounds can provide anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative/Compound | Target/Assay | IC₅₀/Inhibition | Reference |
| Trimethoxyphenyltriazine-2-chloro,8-methylquinoline hybrid (8h) | TNF-α production | 0.40 μM | nih.gov |
| Trimethoxyphenyltriazine-2-chloro,8-methylquinoline hybrid (8h) | IL-6 production | More effective than celecoxib and diclofenac | nih.gov |
| Chalcone of 2-chloro-8-methylquinoline-3-carbaldehyde (IV-b, p-chloro substituted) | Carrageenan-induced paw edema | Potent activity | ajpamc.com |
| Chalcone of 2-chloro-8-methylquinoline-3-carbaldehyde (IV-f, p-fluoro substituted) | Carrageenan-induced paw edema | Potent activity | ajpamc.com |
| 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | Inflammation markers in animal models | Reduction observed | |
| 4-carboxyl quinoline derivatives | COX-2 inhibition | Potent and selective inhibition | researchgate.net |
Antimalarial Efficacy Against Plasmodium Species
The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prime example. acs.orgresearchgate.netnih.gov Derivatives of this compound have also been investigated for their potential as antimalarial agents, particularly against various species of the Plasmodium parasite, the causative agent of malaria. ontosight.ai
The antimalarial activity of quinoline derivatives is often attributed to their ability to interfere with the parasite's heme detoxification pathway in the food vacuole. nih.govmdpi.com The accumulation of toxic heme ultimately leads to the parasite's death. mdpi.com
Research into novel quinoline-pyrazolopyridine hybrids has identified compounds with significant antimalarial activity. nih.gov In a series of these hybrids, one compound with a 4-chloro substituent on both aryl rings demonstrated considerable potency in both in vitro and in vivo studies against Plasmodium falciparum. nih.gov
Furthermore, the development of dual-stage antimalarial agents is a key strategy to combat drug resistance. nih.gov Styrylquinoline derivatives have shown promise in this regard, exhibiting potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov
It is important to note that the specific substitution pattern on the quinoline ring plays a crucial role in determining the antimalarial efficacy. For instance, the presence of a chloro group at the 7-position of the quinoline ring is often considered a prerequisite for antiplasmodial activity in 4-aminoquinolines. nih.gov While the provided information focuses on derivatives, the foundational this compound structure serves as a key building block for synthesizing these potentially life-saving compounds. smolecule.com
Table 3: Antimalarial Activity of Quinoline Derivatives
| Derivative/Compound | Plasmodium Strain | Activity/IC₅₀ | Reference |
| Quinoline-pyrazolopyridine hybrid (5p) | P. falciparum (in vitro & in vivo) | Potent antimalarial activity | nih.gov |
| 4-aminoquinoline-pyrimidine hybrid | P. falciparum D6 (chloroquine-sensitive) & W2 (chloroquine-resistant) | Potent activity with low cytotoxicity | raco.cat |
| 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline conjugate | P. falciparum W2 (chloroquine-resistant) | IC₅₀ = 69.0 nM | raco.cat |
| N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamine | P. falciparum (chloroquine-sensitive & resistant) | IC₅₀ = 33.9 nM (against resistant strain) | raco.cat |
| Nopol-quinolin-8-yl amides | P. falciparum 3D7 (chloroquine-sensitive) | Moderately active | mdpi.com |
| Nopol-quinolin-4-yl amide with chloro substituent at C7 (Compound 8) | P. falciparum K1 (chloroquine-resistant) | Sub-micromolar EC₅₀ | mdpi.com |
Activity Against Chloroquine-Sensitive and Resistant Strains
Derivatives of this compound have been investigated for their efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, certain 4-aminoquinoline derivatives with shortened side chains have demonstrated activity against multidrug-resistant strains. ucsf.edu Studies have shown that modifications to the 4-aminoquinoline structure, including the introduction of bulky substituents on the distal amine group, can lead to compounds that retain effectiveness against CQR strains. ucsf.edu
In one study, novel bisquinoline compounds, which include a 4-aminoquinoline unit, were synthesized and showed activity against both CQS (D10) and CQR (K1) strains of P. falciparum, with IC50 values in the nanomolar range. researchgate.net Specifically, a derivative with a C12 linker was particularly effective against the resistant strain. researchgate.net Another study on nopol-based quinoline derivatives found that while 8-aminoquinolyl amides were moderately active against a CQS strain (Pf3D7), a 4-aminoquinolyl ester derivative with a 7-chloro substituent exhibited significant activity against a multidrug-resistant K1 strain. mdpi.com This suggests that specific substitutions on the quinoline ring can confer activity against resistant parasites. mdpi.com
Furthermore, the introduction of a lipophilic aromatic group at the C-3 position of the 7-chloroquinoline (B30040) ring has been shown to significantly improve activity against multidrug-resistant P. falciparum. nih.gov This highlights the potential of modifying the quinoline core to develop new antimalarials that can circumvent existing resistance mechanisms. nih.gov
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Type | Strain | Activity | Reference |
|---|---|---|---|
| Nopol-based 8-aminoquinolyl amides | P. falciparum (Pf3D7 - CQS) | Moderately active | mdpi.com |
| Nopol-based 4-aminoquinolyl ester (with 7-chloro substituent) | P. falciparum (K1 - CQR) | Sub-micromolar EC50 | mdpi.com |
| Bisquinoline with C12 linker | P. falciparum (D10 - CQS) | IC50: 43 nM | researchgate.net |
| Bisquinoline with C12 linker | P. falciparum (K1 - CQR) | IC50: 17 nM | researchgate.net |
| 3-Aryl substituted 7-chloroquinoline ("Pharmachins") | P. falciparum (CQR) | Low-nanomolar IC50s | nih.gov |
Inhibition of Heme Detoxification Pathways (e.g., β-hematin Formation)
The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.govacs.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. mdpi.com To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin. acs.org The synthetic equivalent of hemozoin is β-hematin. acs.org
Derivatives of 4-aminoquinoline are thought to accumulate in the acidic digestive vacuole of the parasite and bind to heme, preventing its polymerization into hemozoin. nih.govacs.org The resulting accumulation of free heme is toxic to the parasite. mdpi.com Several studies have investigated the ability of this compound derivatives to inhibit β-hematin formation.
It has been established that for 4-aminoquinolines, an electron-withdrawing group at the 7-position of the quinoline ring, such as chlorine, is crucial for activity against hematin (B1673048) polymerization. researchgate.net The diaminoalkyl side chain of chloroquine is also a key structural feature for this activity. researchgate.net Novel conjugated quinoline-indoles, while showing potent antimalarial activity, exhibited only weak inhibition of β-hematin formation, suggesting that their mechanism of action might differ from that of traditional 4-aminoquinolines. acs.org Conversely, some 4-aminoquinoline-3-hydroxypyridin-4-one hybrid analogues were found to be potent inhibitors of β-hematin formation, and their antiplasmodial activity was dependent on this inhibition. nih.gov
Table 2: Inhibition of β-hematin Formation by Quinoline Derivatives
| Compound Type | Inhibition of β-hematin Formation | Reference |
|---|---|---|
| Chloroquine | IC50 value of 30 μM | acs.org |
| Novel quinoline-indoles | Weak activity | acs.org |
| 4-Aminoquinoline-3-hydroxypyridin-4-one hybrids | Potent inhibitors | nih.gov |
| Artesunate-quinoline hybrids | Good β-hematin inhibitors | nih.gov |
Antitubercular and Antiprotozoal Activities
Beyond malaria, quinoline derivatives have been explored for their activity against other pathogens, including Mycobacterium tuberculosis and various protozoa. chemrj.orgnih.gov
Several studies have reported the antitubercular potential of quinoline derivatives. austinpublishinggroup.comconicet.gov.ar For example, some substituted quinolines, initially synthesized as antimalarial precursors, demonstrated significant anti-TB activity. austinpublishinggroup.com Specifically, 2,8-dicyclopentyl-4-methylquinoline was effective against both drug-sensitive and drug-resistant strains of M. tuberculosis. austinpublishinggroup.com The quinoline ring itself is considered a promising scaffold for the development of new anti-TB drugs. austinpublishinggroup.com The success of the quinoline-based drug bedaquiline (B32110) has further spurred research in this area. austinpublishinggroup.com
In terms of antiprotozoal activity, a series of chloroquinoline-based chalcones were synthesized and evaluated for their in vitro activity against Entamoeba histolytica. nih.gov Four of the fifteen compounds tested showed greater activity than the standard drug metronidazole. nih.gov However, these same compounds displayed relatively low antimalarial activity against a chloroquine-sensitive strain of P. falciparum. nih.gov
Other Pharmacological Activities of this compound Derivatives
The pharmacological profile of this compound derivatives extends to other areas, including antioxidant and enzyme-inhibiting properties.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. Quinoline derivatives have been investigated for their antioxidant potential. researchgate.netnih.gov
A study on 2-chloro-8-methylquinoline (B1592087) imides demonstrated their antioxidant properties through various in vitro assays, including DPPH free radical scavenging, microsomal lipid peroxidation, and reducing power assays. Among the synthesized analogues, a compound bearing three hydroxyl groups showed predominant activity. Another study investigated the antioxidant activity of 4-thiosubstituted quinoline derivatives and found them to be effective traps for free radicals like hydroxyl and superoxide (B77818) anions. bohrium.com These findings suggest that the quinoline scaffold can be modified to develop compounds with significant antioxidant capabilities.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound Type | Antioxidant Assay | Activity | Reference |
|---|---|---|---|
| 2-Chloro-8-methylquinoline imides | DPPH radical scavenging, lipid peroxidation, reducing power | Active, with a tri-hydroxy substituted analogue being most potent | |
| 4-Thiosubstituted quinoline derivatives | Hydroxyl and superoxide anion trapping | Effective | bohrium.com |
Enzyme Inhibition Profiling (e.g., Glucosamine-6-phosphate synthase, Acetylcholinesterase/Butyrylcholinesterase)
Derivatives of this compound have also been evaluated as inhibitors of various enzymes.
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a potential target for antimicrobial and antidiabetic agents. nih.gov Multisubstrate analogue inhibitors of this enzyme have been designed, suggesting that the two active sites of the enzyme are in close proximity. nih.gov While specific studies on this compound derivatives targeting this enzyme are not extensively detailed in the provided context, the broader class of quinoline derivatives has been explored for enzyme inhibition. evitachem.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system and are targets for drugs used to treat Alzheimer's disease. mdpi.com Several quinoline derivatives have been synthesized and tested for their ability to inhibit these enzymes. researchgate.netresearchgate.netmdpi.com For example, a series of N'-(quinolin-4-ylmethylene)propanehydrazides were synthesized, with some compounds showing potent inhibition of AChE and BChE. researchgate.net Another study on piperidinyl-quinoline acylhydrazones identified potent and selective inhibitors of both AChE and BuChE. mdpi.com Specifically, one compound with a chloro substituent at the 3-position of the benzohydrazide (B10538) moiety was a highly potent and selective inhibitor of BuChE. mdpi.com These findings underscore the potential of the quinoline scaffold in designing new cholinesterase inhibitors.
Table 4: Enzyme Inhibition by Quinoline Derivatives
| Enzyme Target | Compound Type | Inhibitory Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | N'-(quinolin-4-ylmethylene)propanehydrazide derivative (4e) | IC50 = 0.69 µM | researchgate.net |
| Butyrylcholinesterase (BChE) | N'-(quinolin-4-ylmethylene)propanehydrazide derivative (4h) | IC50 = 16.06 µM | researchgate.net |
| Acetylcholinesterase (AChE) | Piperidinyl-quinoline acylhydrazone (8c) | IC50 = 5.3 ± 0.51 µM | mdpi.com |
| Butyrylcholinesterase (BChE) | Piperidinyl-quinoline acylhydrazone (8g) | IC50 = 1.31 ± 0.05 µM | mdpi.com |
Mechanistic Elucidation of Action for 4 Chloro 8 Methylquinoline Derivatives
Molecular Target Identification and Validation
The initial step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular targets. For 4-chloro-8-methylquinoline derivatives, this process has revealed interactions with several key biological molecules, primarily enzymes and nucleic acids.
Quinoline (B57606) derivatives are widely recognized for their ability to inhibit various enzymes and interact directly with DNA. ontosight.ai Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been instrumental in identifying potential targets. For instance, derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have been analyzed through molecular docking to predict their interactions with the crystal structures of bacterial enzymes such as E. coli DNA gyrase B and S. aureus gyrase. semanticscholar.orgsemanticscholar.org These enzymes are crucial for DNA replication, making them viable targets for antibacterial agents.
In the context of cancer, quinoline derivatives are investigated for their potential to modulate key proteins in oncogenic pathways. Some have been studied as potential modulators of the nuclear receptor Nur77, which is involved in apoptosis. Other research has focused on the inhibition of various kinases, which are often dysregulated in cancer. For example, certain quinoline derivatives have been identified as inhibitors of Pim-1 kinase, a protein implicated in prostate cancer. ijmphs.com The interaction often occurs within the ATP-binding site of the kinase, as seen with 8-hydroxyquinoline-7-carboxylic acid derivatives, which interact with key residues like Asp186 and Lys67. ijmphs.com Another study identified 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines containing a 2-methyl-fluorinated quinoline moiety as potent inhibitors of Activin receptor-like kinase-2 (ALK2). ijmphs.com
The process of target validation confirms the biological relevance of these interactions. This involves a range of experimental techniques, from in vitro enzyme assays to cellular and in vivo models, to demonstrate that modulating the identified target produces the desired therapeutic effect. researchgate.net
Cellular Pathway Modulation (e.g., PI3K/Akt Signaling, Autophagy)
Beyond individual molecular targets, this compound derivatives can influence entire cellular signaling cascades, leading to broad physiological effects such as apoptosis (programmed cell death) and autophagy (a cellular degradation process).
PI3K/Akt Signaling: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. frontiersin.orgnih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. frontiersin.orgnih.gov Numerous studies have shown that quinoline derivatives can effectively inhibit this pathway. frontiersin.orgjst.go.jpmdpi.comnih.gov
For example, a series of novel 4-acrylamido-quinoline derivatives were developed as potent dual inhibitors of PI3K and mTOR. frontiersin.org The representative compound, 8i , demonstrated significant inhibition of PI3Kα and other class I PI3Ks. In PC3 prostate cancer cells, it effectively down-regulated the phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-BP1, at nanomolar concentrations. frontiersin.org Similarly, quinoline-chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to G2/M cell cycle arrest and apoptosis in lung cancer and leukemia cell lines. jst.go.jpnih.gov
Autophagy: Autophagy is a catabolic process where cells degrade and recycle damaged organelles and proteins. While it is a survival mechanism, its dysregulation is implicated in various diseases, including cancer and viral infections. nih.govmdpi.com Quinoline derivatives have emerged as potent modulators of autophagy. nih.govmdpi.comnih.gov
Some derivatives, like Lys05 (a dimer of 4-amino-7-chloroquinoline), act as autophagy inhibitors by disrupting lysosomal function. nih.gov This inhibition can sensitize cancer cells to chemotherapy. nih.gov Conversely, other quinoline derivatives can induce autophagy. A novel synthetic quinoline derivative, DFIQ , was found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. mdpi.comresearchgate.net Treatment with DFIQ led to the accumulation of lysosomes and depletion of lysosome-associated membrane protein-2 (LAMP2). mdpi.comresearchgate.net
Interestingly, the modulation of the PI3K/Akt pathway is often linked to autophagy. Inhibition of the PI3K/Akt/mTOR pathway is a known trigger for autophagy induction. nih.govspringermedizin.de This interplay is a key area of investigation, as dual modulation of these pathways could offer synergistic therapeutic benefits. For instance, the use of the autophagy inhibitor chloroquine (B1663885) (a quinoline derivative) can prevent resistance to PI3K/Akt inhibitors in breast cancer models. nih.govspringermedizin.de
Interaction with Biomolecules (e.g., DNA Alkylation, Enzyme Binding)
The biological activity of this compound derivatives is fundamentally driven by their interactions with essential biomolecules. These interactions can be broadly categorized into enzyme binding and direct DNA engagement.
Enzyme Binding and Inhibition: As discussed in the target identification section, enzyme inhibition is a primary mechanism of action for many quinoline derivatives. evitachem.com These compounds can bind to the active sites of enzymes, preventing them from carrying out their normal functions. This is a key mechanism in their anticancer and antibacterial activities. For example, quinoline derivatives have been shown to inhibit a wide range of enzymes, including:
DNA Gyrase and Topoisomerase: Crucial for bacterial DNA replication. semanticscholar.org
Protein Kinases: Such as PI3K, Akt, mTOR, Pim-1, and ALK2, which are central to cell signaling pathways controlling growth and proliferation. ijmphs.comjst.go.jpnih.gov
DNA Methyltransferases (DNMTs): A recent study found that certain quinoline-based compounds can inhibit human DNMT1, an enzyme involved in epigenetic regulation. nih.gov
Interaction with DNA: Beyond targeting enzymes that act on DNA, some this compound derivatives can interact directly with the DNA double helix. One common mechanism is DNA intercalation , where the planar quinoline ring system inserts itself between the base pairs of DNA. evitachem.comsmolecule.comresearchgate.net This physical disruption can interfere with critical cellular processes like DNA replication and transcription, ultimately leading to cell death. smolecule.com This mode of action is often exploited in the design of anticancer therapies. smolecule.com For example, 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is reported to potentially intercalate into DNA strands, disrupting these fundamental processes. smolecule.com Some quinoline compounds have also been found to inhibit DNA polymerases and base excision repair glycosylases, further highlighting their diverse interactions with DNA-related processes. nih.gov
Resistance Mechanisms and Strategies to Overcome Them
A significant challenge in the clinical application of therapeutic agents, including quinoline-based drugs, is the development of resistance. nih.govnih.gov Cancer cells and pathogenic microbes can evolve mechanisms to evade the effects of a drug, rendering it ineffective over time.
Mechanisms of Resistance: For quinoline derivatives, particularly those used as antibacterial or anticancer agents, several resistance mechanisms have been identified:
Target-Mediated Resistance: This is the most common form of resistance and involves genetic mutations in the drug's molecular target. nih.govacs.org For example, mutations in the genes encoding DNA gyrase and topoisomerase IV can alter the enzyme structure, weakening its interaction with the quinoline drug and reducing the drug's efficacy. nih.govacs.org
Decreased Drug Accumulation: This occurs through two main avenues: the underexpression of porins (channels that allow drugs into bacterial cells) or the overexpression of efflux pumps. nih.govacs.org Efflux pumps are membrane proteins that actively transport drugs out of the cell, lowering the intracellular concentration to sub-therapeutic levels. In cancer, the overexpression of P-glycoprotein (P-gp) is a well-known cause of multidrug resistance (MDR). arabjchem.org
Plasmid-Mediated Resistance: Bacteria can acquire extrachromosomal DNA elements called plasmids that carry resistance genes. nih.govacs.org These genes can encode for proteins that protect the drug's target (e.g., Qnr proteins that shield DNA gyrase), enzymes that chemically modify and inactivate the drug, or additional efflux pumps. nih.govacs.org
Strategies to Overcome Resistance: Addressing drug resistance is a major focus of medicinal chemistry. For this compound derivatives, strategies include:
Rational Drug Design: Synthesizing novel derivatives that can bypass resistance mechanisms. This could involve creating compounds that bind to mutated targets with high affinity or that are not recognized by efflux pumps. nih.govacs.org
Development of Efflux Pump Inhibitors: Blocking the function of pumps like P-gp can restore the effectiveness of existing drugs. Research has been conducted on quinoline derivatives that show impressive MDR reversal activity by inhibiting such pumps. arabjchem.org
Combination Therapy: Using a quinoline derivative in conjunction with another therapeutic agent that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging. For example, combining a PI3K/Akt pathway inhibitor with an autophagy inhibitor like chloroquine can prevent the development of resistance. nih.gov
The ongoing development of new quinoline-based compounds aims to create agents that are not only potent but also resilient against known resistance mechanisms. nih.gov
Future Research Directions and Therapeutic Potential of 4 Chloro 8 Methylquinoline
Rational Drug Design and Development of Next-Generation Therapeutics
The principles of rational drug design, which leverage an understanding of a biological target's structure and mechanism, are pivotal in harnessing the therapeutic potential of 4-chloro-8-methylquinoline. This compound serves as a valuable starting point for creating next-generation therapeutics due to its inherent chemical reactivity and the established biological activities of the quinoline (B57606) core. The presence of a chlorine atom at the 4-position offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate the molecule's pharmacological profile. mdpi.com
Future research will likely focus on the strategic modification of the this compound backbone to enhance target specificity and potency. For instance, the synthesis of anilido-quinoline compounds has been explored as potent inhibitors of viral replication, such as the Japanese encephalitis virus and HIV-1. researchgate.net The study of substitution patterns at the 4- and 8-positions of the quinoline ring has been noted as crucial for bioactivity. researchgate.net By systematically altering the substituents on the quinoline ring, researchers can fine-tune the electronic and steric properties of the resulting molecules to optimize their interaction with specific biological targets. This approach has been instrumental in the development of quinoline-based drugs for a range of diseases, and this compound provides a robust platform to continue this line of inquiry.
Application in Lead Optimization and Preclinical Development
Once a promising lead compound is identified, the process of lead optimization becomes critical for refining its drug-like properties. This compound and its derivatives are actively being investigated in this context. For example, in the development of treatments for Human African Trypanosomiasis (HAT), derivatives of this compound have been synthesized and evaluated. uga.edu The journey from a promising hit to a preclinical candidate involves rigorous assessment of not only potency but also physicochemical properties, metabolic stability, and toxicity.
Preclinical development will necessitate the evaluation of this compound derivatives in various in vitro and in vivo models. This includes assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on novel ACC inhibitors for conditions like acne have involved the synthesis of compounds derived from 6-bromo-4-chloro-8-methylquinoline, highlighting the progression of such molecules into preclinical evaluation. google.comgoogle.com The insights gained from these preclinical studies are invaluable for predicting the compound's behavior in humans and for identifying potential liabilities that need to be addressed before clinical trials can be initiated. The use of this compound as a scaffold allows for iterative modifications to optimize these pharmacokinetic and pharmacodynamic parameters.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is accelerating the drug discovery process for quinoline-based compounds. For derivatives of this compound, this integrated approach is proving to be particularly fruitful. Computational methods such as Density Functional Theory (DFT) have been employed to examine the structural and spectroscopic characteristics of isomers like 4-chloro-6-methylquinoline-2(1H)-one and this compound-2(1H)-one. researchgate.netresearchgate.net These theoretical calculations provide deep insights into the molecule's geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy. researchgate.netresearchgate.net
Furthermore, in silico tools are being used to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds. researchgate.netresearchgate.net Molecular docking studies are also being conducted to elucidate the binding interactions of this compound derivatives with their biological targets. For example, the inhibitory potential of such compounds against enzymes like DNA gyrase and lanosterol (B1674476) 14 α-demethylase has been investigated through docking simulations. researchgate.net This computational screening helps in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. The experimental validation of these computational predictions is essential for refining the models and ensuring their accuracy.
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic landscape of quinoline derivatives is continually expanding as new biological targets are identified. While quinolines have a well-established history in treating malaria, ongoing research is uncovering their potential in a multitude of other diseases. Derivatives of this compound are being explored for their activity against a range of targets.
For instance, research into the anticancer potential of quinoline derivatives has revealed their ability to interact with DNA and key proteins involved in cell replication and transcription. The development of multi-target protein kinase inhibitors and histone deacetylase (HDAC) inhibitors from naphthamide derivatives incorporating this compound highlights its utility in oncology. google.com Additionally, this scaffold is being used to synthesize inhibitors of nucleoside hydrolase, a potential target for anti-trypanosomal drugs. doi.org The versatility of the this compound core allows for the design of molecules that can potentially address a wide spectrum of therapeutic areas, including infectious diseases and cancer.
Design of Multi-Targeting Agents and Combination Therapies
The complexity of many diseases, particularly cancer, has spurred the development of therapeutic strategies that can simultaneously modulate multiple biological targets. The concept of multi-target-directed ligands is gaining traction, and the this compound scaffold is a promising platform for designing such agents. By incorporating different pharmacophores onto the quinoline core, it is possible to create hybrid molecules that can interact with multiple targets involved in a disease pathway.
A notable example is the development of naphthamide derivatives from this compound that act as multi-target protein kinase and histone deacetylase inhibitors. google.com Such compounds have the potential to overcome the drug resistance that often develops with single-target agents. The rationale is that by hitting multiple targets, cancer cells have fewer escape routes. google.com Furthermore, the development of combination therapies, where a this compound derivative could be used alongside other established drugs, is another promising avenue. This approach can lead to synergistic effects, allowing for lower doses of each drug and potentially reducing side effects. The design of such multi-targeting agents and their use in combination therapies represents a key future direction for maximizing the therapeutic impact of this compound derivatives. google.com
Sustainable Synthesis and Manufacturing Processes
As the pharmaceutical industry places a greater emphasis on environmental responsibility, the development of sustainable and green synthetic methods is becoming increasingly important. The synthesis of this compound and its derivatives is an area where such principles can be applied. Traditional synthetic routes often involve harsh reagents and generate significant waste.
Future research in this area will focus on developing more environmentally benign processes. This includes the use of greener solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis has been explored as a more efficient and energy-saving method for the bromination of this compound. The exploration of one-pot reactions and the use of recyclable catalysts are also key strategies for improving the sustainability of the synthesis of quinoline derivatives. While specific green synthesis protocols for this compound are still emerging, the broader trends in quinoline synthesis point towards a future where these compounds can be manufactured in a more economically and ecologically sound manner. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-8-methylquinoline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chlorination of a pre-functionalized quinoline precursor. For example, refluxing 8-methylquinoline derivatives with POCl₃ under anhydrous conditions (6–8 hours) followed by neutralization with aqueous NaOH yields crude product, which is purified via column chromatography (petroleum ether:EtOAc = 8:1) .
- Critical Parameters : Excess POCl₃ (>5 equivalents) and prolonged reflux improve chlorination efficiency. However, over-reaction may lead to side products (e.g., di-chlorinated derivatives). Yield typically ranges from 65–75% .
| Synthesis Data | Values/Notes |
|---|---|
| Reactants | 8-methylquinoline derivative, POCl₃ |
| Reaction Time | 6–8 hours |
| Purification Solvent Ratio | 8:1 (Petroleum ether:EtOAc) |
| Typical Yield | 70% ±5% |
Q. How is the purity of this compound validated post-synthesis?
- Methodology : Use reversed-phase HPLC (C18 column, methanol/water mobile phase) to assess purity. NMR (¹H, ¹³C) confirms structural integrity. For example, ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.57 (d, J = 5.1 Hz, H-2), δ 4.04 (s, OCH₃) .
- Data Interpretation : A single HPLC peak with >98% area indicates high purity. Contaminants (e.g., unreacted starting material) appear as additional peaks at distinct retention times .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve the molecular structure of this compound, and how are data contradictions addressed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement, SHELXS for structure solution) is standard. Intramolecular interactions (e.g., C–H⋯Cl) are identified via Hirshfeld surface analysis .
- Challenges : Twinning or low-resolution data may require iterative refinement. For example, reports a 0.86:0.14 domain ratio in a twin crystal, resolved using SHELXL’s TWIN command .
| Crystallographic Parameters | Values |
|---|---|
| Space Group | P 1 (common for quinoline derivatives) |
| R Factor | <0.05 (high precision) |
| Planarity Deviation | ≤0.08 Å (quinoline ring) |
Q. How can researchers design biological assays to evaluate this compound’s metal-binding properties?
- Methodology : Fluorescence-based assays using zinc or other metal ions. Derivatives of 8-hydroxyquinoline (e.g., 8-hydroxy-2-methylquinoline) show chelation-enhanced fluorescence (CHEF) upon metal binding, with quantum yields up to 0.70 .
- Optimization : Modify substituents (e.g., methyl or chloro groups) to tune selectivity. Competitive binding assays with EDTA control for false positives .
Q. What statistical approaches are recommended for analyzing contradictory solubility or reactivity data across studies?
- Methodology : Multivariate regression to identify variables (e.g., solvent polarity, temperature) influencing solubility. For example, discrepancies in POCl₃ reaction efficiency may arise from moisture content or stirring rates. Use ANOVA to assess significance of experimental variables .
| Common Data Contradictions | Resolution Strategy |
|---|---|
| Varied reaction yields | Control humidity, reagent purity |
| Crystallographic twinning | Use TWIN refinement in SHELXL |
Methodological Best Practices
Q. How should researchers optimize synthetic protocols for scaled-up production without compromising purity?
- Stepwise Approach :
Pilot Scale : Test reflux conditions in a controlled environment (N₂ atmosphere) to prevent oxidation.
Purification : Replace column chromatography with recrystallization (methanol/water) for cost efficiency.
Quality Control : Implement inline HPLC monitoring during synthesis .
Q. What advanced spectroscopic techniques resolve ambiguities in substituent positioning (e.g., chloro vs. methyl group orientation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
